N-[(2Z)-3-(3-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]cyclopropanecarboxamide
Description
This compound is a bicyclic thiazole derivative featuring a fused tetrahydrothieno[3,4-d][1,3]thiazole core with a sulfone moiety (5,5-dioxidotetrahydrothieno) and a cyclopropanecarboxamide substituent.
Properties
Molecular Formula |
C16H18N2O4S2 |
|---|---|
Molecular Weight |
366.5 g/mol |
IUPAC Name |
N-[3-(3-methoxyphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]cyclopropanecarboxamide |
InChI |
InChI=1S/C16H18N2O4S2/c1-22-12-4-2-3-11(7-12)18-13-8-24(20,21)9-14(13)23-16(18)17-15(19)10-5-6-10/h2-4,7,10,13-14H,5-6,8-9H2,1H3 |
InChI Key |
NFMPKKMNCOIMIE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)N2C3CS(=O)(=O)CC3SC2=NC(=O)C4CC4 |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-[(2Z)-3-(3-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]cyclopropanecarboxamide involves several steps. The synthetic route typically starts with the preparation of the thiazole ring, followed by the introduction of the methoxyphenyl group and the cyclopropane carboxamide group. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow processes to enhance efficiency and reduce costs.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the nitro group to an amine.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like halogens. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-[(2Z)-3-(3-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]cyclopropanecarboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-[(2Z)-3-(3-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]cyclopropanecarboxamide involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, altering their activity and leading to the desired biological effect. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The compound’s unique features include:
- Sulfone group: Enhances polarity and stability compared to non-sulfonated analogs.
- 3-Methoxyphenyl substituent : Electron-donating methoxy group may modulate π-π stacking interactions.
Comparison Table of Key Analogs
Key Observations
Thermal Stability :
- Thiazolo-pyrimidines (e.g., 11a ) exhibit higher melting points (243–246°C) compared to thiadiazoles (200°C), possibly due to increased aromatic stacking in fused-ring systems .
Functional Group Impact: The cyclopropanecarboxamide in the target compound and 77 () introduces steric constraints absent in 4g or 11a, which may affect solubility and bioactivity . Sulfone groups (in the target) vs.
Spectral Data :
- IR spectra of analogs (e.g., 11a : 3,436 cm⁻¹ for NH; 4g : 1,690 cm⁻¹ for C=O) suggest the target compound’s carboxamide would show characteristic peaks near 1,650–1,700 cm⁻¹ for amide carbonyls .
Research Implications and Gaps
- Pharmacological Potential: While thiazole derivatives like 77 () are linked to enzyme inhibition, the target compound’s sulfone group could enhance oxidative stability in vivo .
- Synthetic Optimization : highlights KF/Al₂O₃-catalyzed condensations for similar scaffolds, which may improve the target compound’s yield compared to traditional methods .
- Lumping Strategies : suggests lumping structurally similar compounds (e.g., sulfones vs. carbonyl analogs) could streamline reactivity studies .
Biological Activity
N-[(2Z)-3-(3-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]cyclopropanecarboxamide is a complex organic compound with potential biological activities. This article explores its structure, synthesis, and biological effects based on various studies and findings.
Chemical Structure
The compound's chemical formula is with a molecular weight of 354.4 g/mol. Its structure features a thiazole ring, a methoxyphenyl group, and a cyclopropanecarboxamide moiety, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 354.4 g/mol |
| IUPAC Name | This compound |
Synthesis
The synthesis of this compound typically involves multiple steps starting from readily available precursors. Key steps include:
- Formation of the thiazole ring : This is achieved through cyclization reactions involving sulfur-containing compounds.
- Introduction of the methoxyphenyl group : This step often involves electrophilic aromatic substitution.
- Cyclopropanecarboxamide formation : This can be accomplished through coupling reactions with cyclopropane derivatives.
Optimizing reaction conditions such as temperature and solvent choice is crucial for achieving high yields and purity.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains and fungi with promising results:
- Bacterial Inhibition : The compound demonstrated effective inhibition against Gram-positive and Gram-negative bacteria.
- Fungal Activity : It also showed antifungal properties in vitro against common pathogenic fungi.
Anticancer Activity
Several studies have investigated the anticancer properties of this compound. It appears to exert cytotoxic effects on cancer cell lines through various mechanisms:
- Apoptosis Induction : The compound triggers apoptosis in cancer cells by activating intrinsic pathways.
- Cell Cycle Arrest : It has been observed to cause cell cycle arrest at the G2/M phase, inhibiting cell proliferation.
Case Studies
-
In Vitro Studies : A study conducted on human cancer cell lines (e.g., MCF-7 breast cancer cells) revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability.
Concentration (µM) Viability (%) 0 100 10 85 25 65 50 40 - Animal Models : In vivo studies using murine models demonstrated that the compound significantly reduced tumor size compared to control groups.
The biological activity of this compound may involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell metabolism.
- Receptor Modulation : It could interact with cellular receptors that regulate growth and apoptosis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
